![molecular formula C16H19NO2S2 B2566670 N-[(オキサン-4-イル)(チオフェン-2-イル)メチル]-2-(チオフェン-2-イル)アセトアミド CAS No. 2097898-80-9](/img/structure/B2566670.png)

N-[(オキサン-4-イル)(チオフェン-2-イル)メチル]-2-(チオフェン-2-イル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

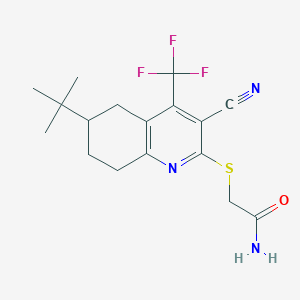

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H19NO2S2 and its molecular weight is 321.45. The purity is usually 95%.

The exact mass of the compound N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌作用

チオフェン誘導体は抗菌活性を有することが示されています . したがって、この化合物は新しい抗菌剤の開発に使用される可能性があります。

鎮痛および抗炎症作用

チオフェン誘導体は、鎮痛および抗炎症作用も示しています . これは、この化合物が疼痛管理と炎症治療に使用できることを示唆しています。

降圧作用

チオフェン誘導体は、降圧剤として使用されてきました . この化合物は、高血圧の治療に使用される可能性があります。

抗腫瘍活性

チオフェン誘導体は、抗腫瘍活性を示してきました . これは、この化合物が癌治療に使用できることを示唆しています。

腐食抑制

チオフェン誘導体は、金属腐食の抑制剤として使用されます . この化合物は、金属を腐食から保護するために使用される可能性があります。

材料科学的用途

チオフェン誘導体は、材料科学において発光ダイオード(LED)の製造に使用されます . この化合物は、新しいLED技術の開発に使用される可能性があります。

殺菌活性

一連のN-(チオフェン-2-イル)ニコチンアミド誘導体が、殺菌活性のために設計および合成されました . この化合物は、新しい殺菌剤の開発に使用される可能性があります。

生物学的調査

チオフェン系アナログは、潜在的な生物活性化合物のクラスです . この化合物は、さまざまな生物学的効果を持つ高度な化合物を開発するための生物学的調査に使用できます。

作用機序

Target of Action

The primary targets of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide are currently unknown. This compound is a part of the thiophene-based analogs, which have been the focus of many scientists due to their potential as biologically active compounds .

Mode of Action

The exact mode of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide It is known that thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Pathways

The biochemical pathways affected by N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

The molecular and cellular effects of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide It is known that thiophene-based analogs have a variety of biological effects .

生化学分析

Biochemical Properties

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiophene rings facilitate binding to these enzymes, potentially inhibiting or modifying their activity. Additionally, it interacts with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .

Cellular Effects

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide influences various cellular processes. In cancer cells, it has been shown to induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2. The compound also affects cell signaling pathways, particularly the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, it impacts cellular metabolism by inhibiting glycolytic enzymes, thereby reducing ATP production .

Molecular Mechanism

The molecular mechanism of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide involves binding interactions with key biomolecules. It binds to the active sites of cytochrome P450 enzymes, leading to competitive inhibition. This interaction alters the enzyme’s conformation, reducing its catalytic efficiency. Additionally, the compound modulates gene expression by binding to transcription factors, thereby influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide change over time. The compound exhibits stability under standard storage conditions but degrades under prolonged exposure to light and heat. In vitro studies have shown that its effects on cellular function, such as apoptosis induction and enzyme inhibition, are sustained over several hours. Long-term studies indicate that continuous exposure leads to adaptive cellular responses, including upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve desired therapeutic outcomes .

Metabolic Pathways

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide is involved in several metabolic pathways. It undergoes phase I metabolism primarily through oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites are further conjugated with glucuronic acid in phase II metabolism, facilitating their excretion. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide is transported and distributed via passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which influences its cellular uptake and efflux. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide localizes to specific subcellular compartments, including the mitochondria and endoplasmic reticulum. Its localization is mediated by targeting signals and post-translational modifications. In the mitochondria, the compound affects mitochondrial respiration and induces oxidative stress. In the endoplasmic reticulum, it influences protein folding and stress responses .

特性

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-15(11-13-3-1-9-20-13)17-16(14-4-2-10-21-14)12-5-7-19-8-6-12/h1-4,9-10,12,16H,5-8,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTIJOIGNUIMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine](/img/structure/B2566588.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2566589.png)

![7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566593.png)

![3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2566594.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566595.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2566598.png)

![6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2566599.png)

![11-(3-chlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2566602.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2566603.png)

![[Piperidyl(2,4,7-trinitrofluoren-9-ylidene)methyl]piperidine](/img/structure/B2566604.png)

![2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine](/img/structure/B2566610.png)